molecular formula C13H13NO2S2 B2706838 Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 370848-33-2

Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No. B2706838
CAS RN: 370848-33-2
M. Wt: 279.37
InChI Key: MCUDTXHVHYHQIR-UHFFFAOYSA-N
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Description

“Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate” is a chemical compound. It belongs to the class of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

Thiazole derivatives, such as “Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate”, can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides in the presence of triethylamine . They can also undergo condensation reactions, and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and protozoa. The compound’s unique chemical structure contributes to its ability to inhibit microbial growth and proliferation. Studies have shown that it can be particularly effective against drug-resistant strains, making it a valuable candidate for novel antimicrobial agents .

Anti-Cancer Potential

This compound has garnered attention in cancer research due to its potential as an anti-cancer agent. It interacts with cellular pathways involved in tumor growth, apoptosis, and metastasis. Researchers have explored its effects on different cancer cell lines, assessing its cytotoxicity and ability to induce cell death. Further investigations are needed to elucidate the precise mechanisms underlying its anti-cancer activity .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has demonstrated anti-inflammatory effects by modulating inflammatory mediators and pathways. Its potential as a therapeutic agent for managing chronic inflammatory diseases warrants further exploration .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations into its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are ongoing .

Antioxidant Activity

Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its chemical structure allows it to donate electrons and neutralize harmful species. Researchers are exploring its potential in preventing oxidative stress-related disorders .

Metal Chelation

The compound’s sulfur and nitrogen atoms enable it to chelate metal ions. Metal chelation has implications in various fields, including medicine (e.g., metal-based drugs) and environmental science (e.g., heavy metal removal). Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate’s metal-binding properties make it a subject of interest for such applications .

Future Directions

Thiazoles have diverse biological activities and are a significant area of research in medicinal chemistry . Future research could focus on designing and developing different thiazole derivatives to act as potent drug molecules with lesser side effects .

properties

IUPAC Name

benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9-11(18-13(17)14(9)2)12(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUDTXHVHYHQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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